

Bromo-PEG6-alcohol: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development

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Compound of Interest		
Compound Name:	Bromo-PEG6-alcohol	
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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Bromo-PEG6-alcohol is a versatile heterobifunctional linker that has emerged as a critical tool in the fields of bioconjugation, drug delivery, and targeted protein degradation. Its unique architecture, featuring a terminal alkyl bromide and a primary alcohol, connected by a flexible hexaethylene glycol (PEG6) spacer, offers researchers a powerful platform for covalently linking a wide array of molecules. This guide provides a comprehensive overview of the properties, applications, and experimental considerations for utilizing **Bromo-PEG6-alcohol** in the development of novel therapeutics and research probes.

Core Properties and Applications

The defining feature of **Bromo-PEG6-alcohol** is its bifunctionality. The alkyl bromide serves as a reactive handle for nucleophilic substitution reactions, readily coupling with thiols, amines, and other nucleophiles. The terminal hydroxyl group provides a site for further chemical modification, such as esterification or etherification, allowing for the sequential or orthogonal attachment of different molecular entities. The hydrophilic PEG6 spacer enhances the aqueous solubility and bioavailability of the resulting conjugates, a crucial attribute for in vivo applications.[1][2][3][4][5]

One of the most prominent applications of **Bromo-PEG6-alcohol** is in the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that



recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. **Bromo-PEG6-alcohol** can serve as a flexible linker to connect the target-binding ligand and the E3 ligase-binding ligand, with the PEG chain influencing the stability and efficacy of the resulting PROTAC.

Quantitative Data Summary

For ease of reference, the key quantitative data for **Bromo-PEG6-alcohol** are summarized in the table below.

Property	Value	Source(s)
Chemical Formula	C12H25BrO6	
Molecular Weight	345.23 g/mol	
CAS Number	136399-05-8	_
Appearance	Liquid	-
Purity	Typically >95%	-
Solubility	Soluble in water and DCM	_
Boiling Point	404.9 ± 40.0 °C	-
Density	1.282 g/cm ³	-
Storage Conditions	Short term: 0-4 °C; Long term: -20 °C	-

Experimental Protocols and Methodologies

The utility of **Bromo-PEG6-alcohol** lies in the selective reactivity of its two functional groups. Below are detailed experimental protocols for common reactions involving this linker.

Protocol 1: Williamson Ether Synthesis with a Phenolic Compound

This protocol describes the reaction of the alcohol moiety of **Bromo-PEG6-alcohol** with a phenol to form an ether linkage.



Materials:

- Bromo-PEG6-alcohol
- · Phenolic compound of interest
- Cesium carbonate (Cs2CO3) or Potassium carbonate (K2CO3)
- Acetonitrile (anhydrous)
- Deionized water
- Brine solution
- Sodium sulfate (anhydrous)
- Thin Layer Chromatography (TLC) supplies
- Silica gel for column chromatography

Procedure:

- To a suspension of the phenolic compound (1 equivalent) and cesium carbonate (2 equivalents) in anhydrous acetonitrile (15 volumes), add **Bromo-PEG6-alcohol** (1.1 equivalents) at room temperature.
- Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction progress by TLC. If the reaction is sluggish, the temperature can be increased to 40-50 °C.
- Upon completion, filter the reaction mixture to remove the inorganic salts.
- Wash the filtrate successively with deionized water (2 x 10 volumes) and brine solution (15 volumes).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.



 Purify the crude product by silica gel column chromatography to obtain the desired etherlinked conjugate.

Protocol 2: Steglich Esterification with a Carboxylic Acid

This protocol details the formation of an ester bond between the alcohol of **Bromo-PEG6-alcohol** and a carboxylic acid.

Materials:

- Bromo-PEG6-alcohol
- Carboxylic acid of interest
- N,N'-Dicyclohexylcarbodiimide (DCC)
- 4-Dimethylaminopyridine (DMAP)
- Dichloromethane (DCM, anhydrous)
- · Standard workup and purification supplies

Procedure:

- In a round-bottom flask, dissolve the carboxylic acid (1 equivalent), **Bromo-PEG6-alcohol** (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM.
- Cool the mixture to 0 °C in an ice bath.
- Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate
 of dicyclohexylurea (DCU) will form.
- Monitor the reaction by TLC.
- Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of DCM.



- Concentrate the filtrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to yield the ester-linked product.

Protocol 3: Nucleophilic Substitution of the Bromide with a Thiol

This protocol outlines the reaction of the bromide group of a **Bromo-PEG6-alcohol** derivative with a thiol-containing molecule.

Materials:

- Bromo-PEG6-alcohol derivative (e.g., the product from Protocol 1 or 2)
- Thiol-containing molecule of interest
- A suitable base (e.g., triethylamine or diisopropylethylamine)
- A suitable solvent (e.g., DMF or DMSO)
- Standard workup and purification supplies

Procedure:

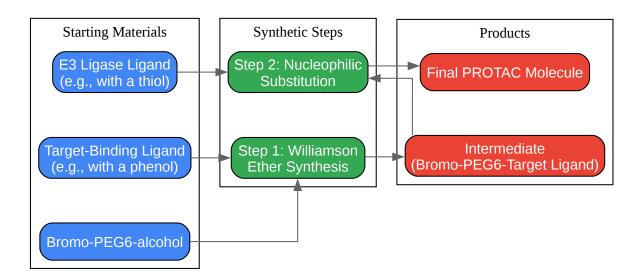
- Dissolve the thiol-containing molecule (1 equivalent) and the Bromo-PEG6-alcohol derivative (1.1 equivalents) in the chosen solvent.
- Add the base (1.5-2 equivalents) to the reaction mixture.
- Stir the reaction at room temperature for 4-12 hours. The reaction can be gently heated if necessary.
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).



- Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the final conjugate by column chromatography or preparative HPLC.

Visualizing Workflows and Pathways

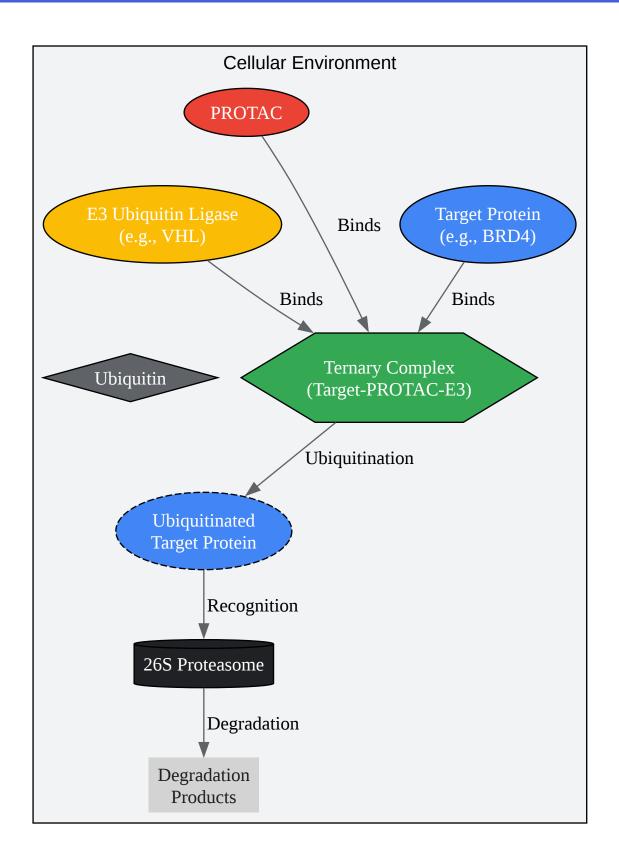
Diagrams generated using Graphviz provide a clear visual representation of the complex processes involving **Bromo-PEG6-alcohol**.



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Caption: A generalized workflow for the synthesis of a PROTAC using **Bromo-PEG6-alcohol**.





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Caption: Mechanism of action for a PROTAC targeting BRD4 for degradation via the VHL E3 ligase.

Conclusion

Bromo-PEG6-alcohol is a highly valuable and versatile heterobifunctional linker for researchers in drug discovery and chemical biology. Its well-defined structure, predictable reactivity, and the beneficial properties imparted by the PEG spacer make it an ideal building block for constructing complex molecular architectures such as PROTACs and other bioconjugates. The experimental protocols and conceptual diagrams provided in this guide offer a solid foundation for the successful implementation of Bromo-PEG6-alcohol in a variety of research applications. As the field of targeted therapeutics continues to evolve, the utility of well-designed linkers like Bromo-PEG6-alcohol will undoubtedly continue to grow.

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